molecular formula C8H10ClN3S B1604470 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine CAS No. 951884-05-2

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine

Cat. No.: B1604470
CAS No.: 951884-05-2
M. Wt: 215.7 g/mol
InChI Key: GCUBJNZHGROFOJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a cyclopropylamino group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine typically involves the reaction of 4-chloro-6-(cyclopropylamino)pyrimidine with a methylthio reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylamino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its functional groups. The chlorine and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropylamino group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(cyclopropylamino)pyrimidine: Lacks the methylthio group, which may affect its reactivity and binding properties.

    6-Chloro-2-(methylthio)pyrimidine: Lacks the cyclopropylamino group, which may influence its biological activity.

    4-(N-cyclopropylamino)-2-(methylthio)pyrimidine: Lacks the chlorine atom, which may alter its chemical reactivity.

Uniqueness

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, cyclopropylamino group, and methylthio group allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBJNZHGROFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650046
Record name 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-05-2
Record name 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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